![molecular formula C14H22O4 B14335687 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene CAS No. 110891-32-2](/img/structure/B14335687.png)
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene is an organic compound belonging to the class of phenylpropanes It is characterized by a benzene ring substituted with a tetraethylene glycol chain and a methyl group
Vorbereitungsmethoden
The synthesis of 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene typically involves the functionalization of tetraethylene glycol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in a mixture of tetrahydrofuran and water at room temperature, yielding the desired product in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with phospholipase A2 and signal peptidase I, affecting their activity . These interactions can influence various biological processes, although the exact pathways and effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene can be compared with similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: This compound has similar ether linkages but differs in its carboxylic acid functional group.
Tetraethylene glycol p-toluenesulfonate: This compound shares the tetraethylene glycol chain but has a different sulfonate group.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: This compound has a similar structure but includes a bromoethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
110891-32-2 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4-methylbenzene |
InChI |
InChI=1S/C14H22O4/c1-13-3-5-14(6-4-13)18-12-11-17-10-9-16-8-7-15-2/h3-6H,7-12H2,1-2H3 |
InChI-Schlüssel |
YRPYJMLGONVBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


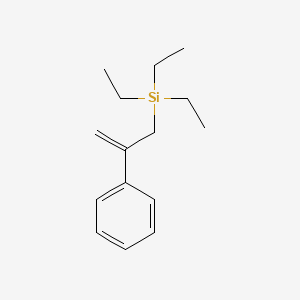
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

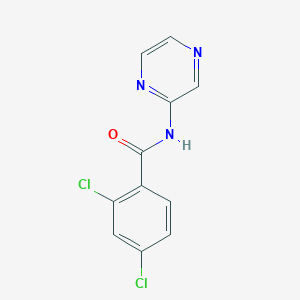

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
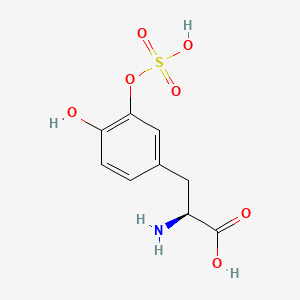
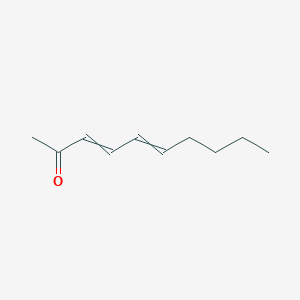

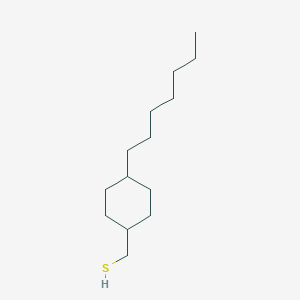
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
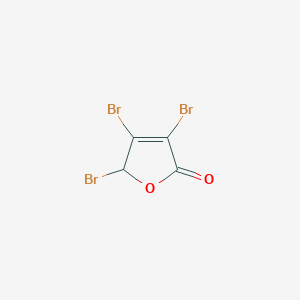
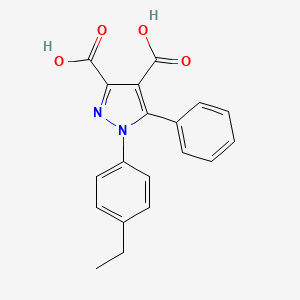
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
